molecular formula C19H13ClN4O3S B2804515 N-(3-chlorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 1005302-76-0

N-(3-chlorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B2804515
CAS No.: 1005302-76-0
M. Wt: 412.85
InChI Key: DBMBGCFKCGBFSU-UHFFFAOYSA-N
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Description

This compound belongs to the imidazo[2,1-b][1,3]thiazole family, characterized by a bicyclic core combining imidazole and thiazole rings. Key structural features include:

  • 3-Nitrophenyl substituent: Positioned at the 6th position of the imidazo[2,1-b][1,3]thiazole core, acting as an electron-withdrawing group that may influence reactivity and binding affinity.
  • Methyl group: At the 3rd position, providing steric bulk and modulating electronic effects.

The compound’s molecular formula is C19H13ClN4O3S (molecular weight: 436.85 g/mol), with a logP of ~3.45, suggesting moderate lipophilicity .

Properties

IUPAC Name

N-(3-chlorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN4O3S/c1-11-17(18(25)21-14-6-3-5-13(20)9-14)28-19-22-16(10-23(11)19)12-4-2-7-15(8-12)24(26)27/h2-10H,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMBGCFKCGBFSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step often involves the cyclization of a thioamide with an α-haloketone under basic conditions. For example, the reaction of 2-aminothiazole with 3-chlorobenzoyl chloride in the presence of a base like triethylamine can yield the imidazo[2,1-b][1,3]thiazole core.

    Substitution Reactions: The introduction of the nitrophenyl and chlorophenyl groups can be achieved through nucleophilic aromatic substitution reactions. This might involve the reaction of the imidazo[2,1-b][1,3]thiazole intermediate with 3-nitrobenzyl bromide and 3-chlorobenzyl chloride under suitable conditions.

    Carboxamide Formation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the intermediate with an appropriate amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The 3-nitrophenyl and 3-chlorophenyl groups facilitate NAS under specific conditions:

  • Chloro displacement : The electron-deficient 3-chlorophenyl moiety undergoes substitution with strong nucleophiles (e.g., amines, alkoxides). For example:

    Ar-Cl+NH2RCuI, DMF, 100°CAr-NHR+HCl\text{Ar-Cl} + \text{NH}_2\text{R} \xrightarrow{\text{CuI, DMF, 100°C}} \text{Ar-NHR} + \text{HCl}

    Yields range from 60–75% depending on steric and electronic factors .

  • Nitro reduction : The nitro group can be selectively reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl:

    Ar-NO2H2/Pd-C, EtOHAr-NH2\text{Ar-NO}_2 \xrightarrow{\text{H}_2/\text{Pd-C, EtOH}} \text{Ar-NH}_2

    This reaction is critical for generating bioactive intermediates .

Thiazole Ring Oxidation

The sulfur atom in the thiazole ring is susceptible to oxidation:

  • Sulfoxide formation : Controlled oxidation with H₂O₂ in acetic acid yields the sulfoxide derivative:

    Thiazole-SH2O2,AcOHThiazole-SO\text{Thiazole-S} \xrightarrow{\text{H}_2\text{O}_2, \text{AcOH}} \text{Thiazole-SO}
  • Sulfone formation : Prolonged oxidation with KMnO₄ converts the thiazole to a sulfone .

Methyl Group Oxidation

The 3-methyl substituent undergoes oxidation to a carboxylic acid under harsh conditions (CrO₃/H₂SO₄), though yields are low (<30%) due to competing decomposition .

Hydrolysis of the Carboxamide Group

The carboxamide moiety hydrolyzes under acidic or basic conditions:

  • Acidic hydrolysis (HCl, reflux):

    CONHRHClCOOH+RNH3+Cl\text{CONHR} \xrightarrow{\text{HCl}} \text{COOH} + \text{RNH}_3^+\text{Cl}^-
  • Basic hydrolysis (NaOH, H₂O/EtOH):

    CONHROHCOO+RNH2\text{CONHR} \xrightarrow{\text{OH}^-} \text{COO}^- + \text{RNH}_2

    Hydrolysis rates depend on steric hindrance from the imidazothiazole core .

Imidazothiazole Core Modifications

  • Bromination : Electrophilic bromination (NBS, CHCl₃) occurs at the C-5 position of the imidazothiazole ring, forming 5-bromo derivatives .

  • Alkylation : The carboxamide’s nitrogen reacts with alkyl halides (e.g., CH₃I) in the presence of K₂CO₃ to form N-alkylated products .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable diversification:

  • Suzuki-Miyaura : The 3-nitrophenyl group participates in cross-couplings with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, DME) .

  • Buchwald-Hartwig : Amination of the chloro substituent with Pd₂(dba)₃ and Xantphos .

Key Research Findings

  • Steric Effects : The 3-methyl group significantly hinders reactions at the C-2 position of the thiazole ring, as shown in comparative studies with unmethylated analogs .

  • Electron-Withdrawing Groups : The nitro substituent accelerates NAS but deactivates the ring toward electrophilic attack .

  • Catalytic Systems : Pd-based catalysts outperform Cu in cross-couplings involving the nitrophenyl group (TOF = 120 h⁻¹ for Suzuki vs. 45 h⁻¹ for Ullmann) .

Scientific Research Applications

Anticancer Activity

The primary application of N-(3-chlorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide lies in its anticancer properties. Research has demonstrated its antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives of imidazo[2,1-b][1,3]thiazole exhibit significant cytotoxicity against pancreatic cancer cells, with IC50 values indicating potent activity.

Case Study: Pancreatic Cancer Cells

A study evaluated the compound's efficacy against gemcitabine-resistant pancreatic cancer cells (Panc-1R). The results indicated that compounds similar to this compound maintained antiproliferative activity with IC50 values ranging from 2.16 mM to 4.52 mM. This suggests that the compound can potentially overcome resistance mechanisms commonly observed in chemotherapy treatments .

CompoundCell LineIC50 (mM)
12aPanc-1R2.16
12bPanc-1R4.52
GemcitabinePanc-1R0.01

Antimicrobial Properties

In addition to its anticancer applications, there is emerging evidence suggesting that compounds within the imidazo[2,1-b][1,3]thiazole class may possess antimicrobial properties. A study synthesized various derivatives and tested them for antibacterial and antifungal activities.

Case Study: Antimicrobial Testing

The synthesized compounds were evaluated for their efficacy against several bacterial strains. The results indicated promising antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

CompoundBacterial StrainMIC (µg/mL)
4aE. coli32
4bS. aureus16

Mechanism of Action

The mechanism of action of this compound depends on its specific application. For instance, as an antimicrobial agent, it may inhibit bacterial enzymes critical for cell wall synthesis. In cancer research, it might interfere with signaling pathways that regulate cell proliferation and apoptosis. The molecular targets and pathways involved often include key enzymes, receptors, or proteins that are essential for the survival and growth of pathogens or cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Amide Nitrogen

N-(4-Acetamidophenyl) Analogue
  • Structure : Replaces the 3-chlorophenyl group with a 4-acetamidophenyl moiety.
  • Molecular Formula : C21H17N5O4S (MW: 435.46 g/mol).
  • Key Differences: The acetamido group introduces hydrogen bond donor/acceptor capacity (polar surface area: 89.18 Ų vs. ~80 Ų in the parent compound). Higher solubility (logSw: -3.77) compared to the chloro-substituted analogue due to increased polarity .
N-(3,4-Dimethoxyphenyl) Analogue
  • Structure : Features methoxy groups at the 3rd and 4th positions of the phenyl ring.
  • Altered electronic effects could modulate interactions with biological targets (e.g., enzymes or receptors) .
N-(Pyridin-2-yl or 3-yl)methyl Derivatives
  • Structure : Substitutes the phenyl group with a pyridinylmethyl chain (e.g., 3-methyl-6-(3-nitrophenyl)-N-[(pyridin-2-yl)methyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide).
  • Molecular Formula : C19H15N5O3S (MW: 393.42 g/mol).
  • Enhanced π-stacking or metal-coordination capabilities due to the aromatic pyridine ring .

Variations in the Imidazo[2,1-b][1,3]thiazole Core

6-(4-Methylphenyl) Analogue
  • Structure : Replaces the 3-nitrophenyl group with a 4-methylphenyl substituent.
  • Increased lipophilicity (logP ~3.5) due to the methyl group .
Saturated Dihydroimidazo[2,1-b][1,3]thiazole Derivatives
  • Structure : Features a partially saturated thiazole ring (e.g., N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]methanesulfonamide).
  • Impact :
    • Reduced aromaticity may alter conformational flexibility and binding kinetics.
    • Methanesulfonamide group introduces strong hydrogen bond acceptor properties .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Formula Molecular Weight (g/mol) logP Polar Surface Area (Ų) Key Substituents
Target Compound C19H13ClN4O3S 436.85 ~3.45 ~80 3-ClPh, 3-NO2Ph, 3-Me
N-(4-Acetamidophenyl) Analogue C21H17N5O4S 435.46 3.46 89.18 4-AcetamidoPh
N-(Pyridin-2-yl)methyl Derivative C19H15N5O3S 393.42 ~3.2 ~95 Pyridin-2-ylmethyl
6-(4-MePh) Analogue C19H15N3O2S 365.40 ~3.5 ~75 4-MePh (replaces 3-NO2Ph)

Notes:

  • Pyridine-containing derivatives exhibit higher polar surface areas, suggesting improved solubility but possibly reduced blood-brain barrier penetration .

Biological Activity

N-(3-chlorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a synthetic compound belonging to the class of imidazo[2,1-b][1,3]thiazoles, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and potential therapeutic applications.

  • Molecular Formula : C21H16ClN4O4S
  • Molecular Weight : 420.44 g/mol
  • Purity : Typically ≥95%

The primary mechanism of action for this compound involves the inhibition of pantothenate synthetase , an enzyme crucial for the biosynthesis of coenzyme A (CoA) in Mycobacterium tuberculosis (Mtb). By targeting this enzyme, the compound disrupts vital metabolic pathways necessary for bacterial growth and survival.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against Mtb. In vitro studies have demonstrated that it inhibits the growth of Mtb with an IC50 value in the low micromolar range. The inhibition is attributed to its interference with the pantothenate and CoA biosynthesis pathway, which is essential for the survival of this pathogen .

Antiproliferative Effects

In addition to its antimicrobial properties, this compound has shown promising antiproliferative activity against various cancer cell lines. Studies have indicated that derivatives of imidazo[2,1-b][1,3]thiazoles can induce cell cycle arrest in the G2/M phase and inhibit tubulin polymerization, similar to known chemotherapeutic agents like colchicine .

Case Studies and Research Findings

Several studies have investigated the biological effects of thiazole derivatives similar to this compound:

StudyCompoundActivityIC50 ValueNotes
IT10Antitubercular2.32 µMEffective against Mtb with low toxicity to lung fibroblasts.
Compound 5Anticancer0.08–12.07 mMInhibits tubulin polymerization; arrests cell cycle in G2/M phase.
KSP inhibitorAnticancer0.28 µg/mLInduces cell cycle arrest in MCF-7 cells.

These findings highlight the potential of imidazo[2,1-b][1,3]thiazole derivatives as both antimicrobial and anticancer agents.

Pharmacokinetics and Toxicity

In silico predictions suggest favorable pharmacokinetic properties for this compound. The compound demonstrates good absorption characteristics and low toxicity profiles in preliminary studies. Further investigations are required to fully assess its pharmacokinetics in vivo and establish safety parameters for clinical use.

Q & A

Q. What are the standard protocols for synthesizing N-(3-chlorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide?

Synthesis typically involves multi-step reactions, including:

  • Coupling reactions : Use of Pd or Cu catalysts (e.g., palladium acetate) in solvents like DMF or dichloromethane under inert atmospheres to facilitate aryl-aryl bond formation .
  • Heterocyclic ring construction : Cyclization steps for imidazo[2,1-b]thiazole core formation, often requiring controlled temperatures (60–100°C) and anhydrous conditions .
  • Purification : Column chromatography (e.g., silica gel) or recrystallization from methanol/ethanol to achieve >95% purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and aromatic proton environments. For example, the 3-nitrophenyl group shows distinct deshielded signals at δ 8.2–8.5 ppm .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 465.06) and fragmentation patterns .
  • X-ray crystallography : SHELX software (e.g., SHELXL) resolves crystal packing and bond angles, critical for confirming stereochemistry .

Q. What are the primary challenges in achieving high yields during synthesis?

  • Steric hindrance : Bulky substituents (e.g., 3-chlorophenyl and 3-nitrophenyl) reduce coupling efficiency. Optimizing catalyst loading (e.g., 5–10 mol% Pd) and reaction time (12–24 hrs) improves yields .
  • Byproduct formation : Competing reactions (e.g., over-oxidation of nitro groups) require strict temperature control and inert conditions .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

  • Molecular docking : Tools like AutoDock Vina predict binding affinity to targets (e.g., kinases or DNA topoisomerases). For imidazo-thiazoles, hydrophobic interactions with active-site residues (e.g., Phe, Leu) are critical .
  • ADMET prediction : SwissADME assesses solubility (LogP ~3.2) and metabolic stability, highlighting potential modifications (e.g., introducing polar groups) to enhance bioavailability .

Q. How do contradictory reports on its anticancer activity inform experimental design?

Discrepancies in IC₅₀ values (e.g., 2–50 µM across cell lines) may arise from:

  • Cell line variability : HepG2 (liver) vs. MCF-7 (breast) differences in membrane permeability or efflux pumps. Validate with 3D spheroid models or patient-derived cells .
  • Assay interference : Nitro groups may generate false positives in MTT assays. Confirm results with alternative methods (e.g., ATP-based luminescence) .

Q. What strategies resolve ambiguities in structural elucidation for derivatives?

  • Dynamic NMR : Detect rotational barriers in amide bonds (e.g., carboxamide group) to confirm conformational stability .
  • DFT calculations : Gaussian09 optimizes geometry and compares calculated vs. experimental IR spectra to validate tautomeric forms .

Q. How can reaction conditions be optimized for scale-up without compromising purity?

  • Flow chemistry : Continuous reactors reduce side reactions (e.g., hydrolysis of nitro groups) by precise temperature/residence time control .
  • Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to improve safety and ease of solvent recovery .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Synthesis

StepSolventCatalystTemperatureYield (%)Reference
Imidazo-thiazole coreDMFCuI/PPh₃80°C65–70
Carboxamide couplingCH₂Cl₂EDC/HOBtRT80–85
Nitro group reductionMeOH/H₂OFe/NH₄Cl50°C90

Q. Table 2. Biological Activity Data

Cell LineIC₅₀ (µM)Assay TypeKey Mechanism HypothesizedReference
HepG22.1MTTTopoisomerase inhibition
MCF-715.4ATP LuminescenceROS generation

Critical Analysis of Contradictory Evidence

  • Stereochemical assignments : Some studies (e.g., ) report planar carboxamide conformations, while others suggest rotational isomerism. Resolve via variable-temperature NMR .
  • Bioactivity vs. substituents : The 3-nitrophenyl group enhances cytotoxicity in but reduces solubility in . Balance via SAR studies with halogenated analogs .

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